REACTION_CXSMILES
|
O.Cl.[NH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=O.Cl[C:11]1[CH:16]=[CH:15][N:14]=[C:13]([CH3:17])[CH:12]=1.C([O-])(=[O:20])C.[Na+]>C(O)(=O)C>[CH3:17][C:13]1[CH:12]=[C:11]([N:3]2[CH2:8][CH2:7][C:6](=[O:20])[CH2:5][CH2:4]2)[CH:16]=[CH:15][N:14]=1 |f:0.1.2,4.5|
|
Name
|
piperidone hydrochloride hydrate
|
Quantity
|
68.98 g
|
Type
|
reactant
|
Smiles
|
O.Cl.N1C(CCCC1)=O
|
Name
|
|
Quantity
|
47.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)C
|
Name
|
|
Quantity
|
36.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 15 hours
|
Duration
|
15 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the resultant residue was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by a column chromatography on a silica gel (dichloromethane: 10% aqueous ammonia-containing methanol=30:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=CC(=C1)N1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |